Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)-
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Overview
Description
Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a salicylic acid moiety linked to a 1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl group through an oxamido linkage. The L-threo configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of biocatalysts, such as threonine aldolases, can also be employed to achieve enantioselective synthesis, ensuring the correct stereochemistry of the final product .
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
L-threo-3,4-dihydroxyphenylserine: A related compound with similar structural features but different biological activity.
L-threo-phenylserine: Another analog used in various biochemical studies.
Uniqueness
Salicylic acid, 4-(N(sup 2)-(1,3-dihydroxy-2-(p-nitrophenyl)-2-propyl)oxamido)-, L-threo-, (+)- stands out due to its specific oxamido linkage and the presence of the p-nitrophenyl group, which confer unique chemical and biological properties. These features make it particularly valuable in research and industrial applications .
Properties
CAS No. |
76508-93-5 |
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Molecular Formula |
C18H17N3O9 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-[[2-[[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C18H17N3O9/c22-8-13(15(24)9-1-4-11(5-2-9)21(29)30)20-17(26)16(25)19-10-3-6-12(18(27)28)14(23)7-10/h1-7,13,15,22-24H,8H2,(H,19,25)(H,20,26)(H,27,28)/t13-,15-/m0/s1 |
InChI Key |
SMSSBVJWYKNVPK-ZFWWWQNUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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